Product packaging for Z-Hyp-OMe(Cat. No.:CAS No. 64187-48-0)

Z-Hyp-OMe

Cat. No.: B554447
CAS No.: 64187-48-0
M. Wt: 279.29 g/mol
InChI Key: VVKAGQHUUDRPOI-NEPJUHHUSA-N
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Description

Contextualizing the Role of Protected Amino Acid Derivatives in Peptide Science

Peptide synthesis, whether in solution phase or on a solid support, requires the strategic use of protecting groups. These groups are essential for temporarily masking reactive functional moieties, such as the alpha-amino and carboxyl groups, as well as reactive side chains, to prevent undesired side reactions during the coupling of amino acids. peptide.comlibretexts.org The formation of an amide bond between two amino acids necessitates the selective activation of one amino acid's carboxyl group and its reaction with the free amino group of another. Without protection, a mixture of amino acids would lead to a complex array of unwanted byproducts, including self-coupling and incorrect sequence formation. libretexts.org

Protecting groups are broadly categorized based on their removal conditions. Temporary protecting groups are removed after each coupling step to allow for the addition of the next amino acid, while permanent protecting groups remain in place until the final cleavage of the peptide from the solid support. iris-biotech.de The benzyloxycarbonyl group, abbreviated as Z or Cbz, is a well-established protecting group for amines, historically used extensively in solution-phase peptide synthesis. peptide.comlibretexts.orgwikipedia.org The introduction of the Z group suppresses the nucleophilic and basic properties of the nitrogen lone pair, enabling controlled amide bond formation. wikipedia.org Similarly, the carboxyl group is often protected, commonly through ester formation, such as methyl esterification, to prevent its reaction during coupling procedures. libretexts.org

The Significance of Hydroxyproline (B1673980) Modifications in Biomolecular Structure and Function

Hydroxyproline (Hyp) is a non-essential amino acid that is not directly incorporated into proteins during translation but is formed through the post-translational hydroxylation of proline residues by specific prolyl hydroxylase enzymes. wikipedia.orgfrontiersin.orgwikiwand.com This modification primarily occurs in the lumen of the endoplasmic reticulum. wikipedia.orgfrontiersin.org While several forms of hydroxyproline exist, trans-4-hydroxy-L-proline is the most common isomer found in animal tissues. wikipedia.orgfrontiersin.orgmedscape.com

Hydroxyproline plays a crucial role in the stability and structural integrity of collagen, the most abundant protein in mammals. wikipedia.orgmedscape.comnih.gov It comprises approximately 13.5% of mammalian collagen. wikipedia.org The presence of 4-hydroxyproline (B1632879) residues, particularly in the Yaa position within the canonical Xaa-Yaa-Gly sequence of collagen, significantly enhances the thermal stability of the collagen triple helix. wikipedia.orgfrontiersin.orgmedscape.comnih.gov This stabilization was initially thought to be primarily due to a network of hydrogen bonds involving the hydroxyl group, but subsequent research has indicated that stereoelectronic effects are the primary contributors, with hydration providing little additional stability. wikipedia.org Beyond structural support, hydroxylated proline residues also participate in collagen fibril formation and influence interactions with cellular receptors like integrins and DDRs, many of which contain 4-Hyp in their recognition motifs. nih.gov Hydroxyproline content can also serve as an indicator of collagen and/or gelatin amount. wikipedia.org

Overview of Z-HYP-OMe as a Key Intermediate and Research Probe

This compound, also known as N-(Benzyloxycarbonyl)-4-hydroxyproline methyl ester, is a protected derivative of hydroxyproline where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester. cymitquimica.comscbt.com This dual protection renders the molecule suitable for use as a building block in peptide synthesis, allowing for controlled coupling reactions at specific sites.

The compound appears as a white solid and is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. cymitquimica.comguidechem.comchemicalbook.com Its molecular formula is C₁₄H₁₇NO₅, and its molecular weight is approximately 279.29 g/mol . cymitquimica.comscbt.comguidechem.com

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds. guidechem.comchemicalbook.comchemimpex.com For instance, it has been utilized in the synthesis of Doripenem, an antibacterial agent. guidechem.comchemicalbook.com In research, this compound is often employed as a tool compound to investigate enzyme inhibition or to study the role of specific pathways in cellular processes. guidechem.com Its mechanism of action in research may involve the inhibition of certain enzymes or the modulation of specific biological processes. guidechem.com

Current Research Landscape and Gaps in this compound Studies

Current research involving this compound primarily focuses on its utility as a building block in the synthesis of peptides and other complex molecules. Its protected nature allows for its incorporation into peptide chains containing hydroxyproline, which are relevant to studies on collagen structure, function, and related disorders. wikipedia.orgfrontiersin.orgmedscape.comnih.govnih.gov The ability to synthesize peptides with precise hydroxyproline content and configuration is crucial for understanding how these modifications influence peptide folding, stability, and interactions with other biomolecules. wikipedia.orgfrontiersin.orgnih.gov

Beyond its role in synthesis, this compound is explored for its potential in pharmaceutical development, with some research suggesting its possible use as a selective inhibitor of angiotensin-converting enzyme (ACE), showing promising results in preclinical studies for reducing blood pressure. guidechem.com However, further research is indicated to fully understand its pharmacological properties and potential clinical applications in this area. guidechem.com

While this compound is a known intermediate in organic and pharmaceutical syntheses, detailed research specifically focused on the compound itself, beyond its application as a building block or potential ACE inhibitor, appears less extensively documented in the immediate search results. Gaps may exist in a comprehensive understanding of its specific physical-chemical properties under various conditions, detailed degradation pathways, and a broader exploration of its potential as a direct research probe in diverse biological systems unrelated to ACE inhibition or collagen synthesis. Future research could delve deeper into these areas to potentially uncover novel applications or provide a more complete profile of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5 B554447 Z-Hyp-OMe CAS No. 64187-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAGQHUUDRPOI-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64187-48-0
Record name 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64187-48-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)
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Synthetic Methodologies for Z Hyp Ome and Its Stereochemical Variants

Enantioselective and Diastereoselective Synthesis of Z-HYP-OMe

Enantioselective and diastereoselective synthesis are crucial for producing chiral compounds like this compound with the desired stereochemistry. While this compound itself is typically derived from naturally occurring L-hydroxyproline, which already possesses defined stereocenters, synthetic routes to its stereochemical variants (such as the cis isomer or derivatives with modified stereochemistry at the 4-position) often require stereocontrolled methods.

Enantioselective synthesis aims to produce one enantiomer in excess over the other, often using chiral catalysts or auxiliaries acs.orglibretexts.org. Diastereoselective synthesis focuses on forming one diastereomer preferentially over others, which is relevant when creating new stereocenters in a molecule that already has existing ones beilstein-journals.orgosi.lvnih.govmdpi.com.

For hydroxyproline (B1673980) derivatives, stereochemical control is particularly important at the C-4 position. The naturally abundant form is trans-4-hydroxy-L-proline. Synthesis of the cis-4-hydroxy-L-proline isomer or derivatives with inverted stereochemistry at C-4 often involves methods that control the stereochemical outcome at this position tandfonline.comresearchgate.net. For example, a practical synthesis of (2S,4S)-4-hydroxyproline (cis isomer) starting from (2S,4R)-4-hydroxyproline (trans isomer) has been achieved through a DCC-induced inversion of the hydroxyl group tandfonline.com. This highlights a strategy for altering the stereochemistry at the 4-position.

While direct enantioselective synthesis of the proline ring itself is a broader area of research acs.orgrsc.org, the synthesis of this compound typically starts from L-hydroxyproline. Stereochemical control in the synthesis of this compound variants primarily concerns modifications at the 4-position or incorporation into peptides where maintaining or controlling the stereochemistry of the hydroxyproline residue is critical for the final peptide's structure and function nih.govresearchgate.net.

Protective Group Strategies in the Synthesis of this compound

Protective groups are essential in organic synthesis to temporarily block reactive functional groups, preventing unwanted side reactions during chemical transformations elsewhere in the molecule dokumen.pubresearchgate.net. In the synthesis of this compound, both the amino group and the carboxylic acid group of hydroxyproline are protected.

The "Z" or Cbz group (benzyloxycarbonyl) is a common protecting group for the α-amino group in peptide synthesis and amino acid chemistry researchgate.netpeptide.com. It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate or a similar reagent tandfonline.com. The Cbz group is stable under various reaction conditions, including basic conditions and mild acid treatments, and can be removed by catalytic hydrogenation or strong acids researchgate.net.

The methyl ester group protects the carboxylic acid function. Methyl esterification is commonly achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or HCl tandfonline.comprepchem.com. Methyl esters can be cleaved under basic or acidic conditions researchgate.net.

In the context of this compound synthesis, the Cbz group protects the nitrogen atom of the proline ring, while the methyl ester protects the carboxylic acid at the α-carbon. These protective groups are chosen for their compatibility with the planned synthetic steps and the ease with which they can be selectively removed when no longer needed dokumen.pub. For instance, in peptide synthesis utilizing this compound, the Cbz group can be removed by hydrogenolysis to allow for coupling with the next amino acid, while the methyl ester might be hydrolyzed later in the synthesis or remain as part of the final product prepchem.comsciencemadness.org.

The selection and manipulation of protective groups are critical for maximizing the yield and purity of this compound and its derivatives, as well as for enabling the synthesis of more complex peptide structures containing this residue researchgate.net.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application beilstein-journals.org. Applying these principles to the synthesis of compounds like this compound involves considering aspects such as solvent choice, reaction efficiency, and the use of more benign reagents and catalysts beilstein-journals.orgmdpi.com.

While specific dedicated studies on "green" synthesis of this compound are not extensively detailed in the search results, the broader context of green chemistry in peptide synthesis and amino acid chemistry provides relevant insights. Using water as a solvent instead of traditional organic solvents is a key green chemistry approach mdpi.comcsic.es. Some peptide coupling reactions, relevant to incorporating protected amino acids like this compound, have been explored in aqueous media csic.es.

Improving reaction efficiency, such as through one-pot reactions or catalytic methods, also aligns with green chemistry by reducing the number of steps, energy consumption, and waste generation beilstein-journals.orgbeilstein-journals.org. The development of more environmentally friendly reagents for protection and deprotection steps is another area of focus in green chemistry dokumen.pub.

For this compound synthesis, a greener approach could involve optimizing the esterification and Cbz protection steps to minimize solvent usage, utilize recyclable catalysts, or explore alternative, less hazardous reagents. While the standard synthesis might involve organic solvents like methanol and dichloromethane (B109758) chembk.com, future research could investigate solvent-free conditions or the use of green solvents such as water or bio-based solvents mdpi.comorganic-chemistry.org.

Large-Scale Preparations and Process Optimization for this compound Production

Large-scale production of this compound requires efficient and cost-effective synthetic routes with high yields and purity lookchem.com. Process optimization is crucial to transition from laboratory-scale synthesis to industrial production ru.nloaepublish.com.

Key aspects of process optimization for large-scale this compound synthesis include:

Maximizing Yield and Purity: Optimizing reaction conditions such as temperature, pressure, reaction time, and reactant ratios to achieve the highest possible yield and purity of the product google.com.

Reducing Costs: Minimizing the use of expensive reagents and solvents, optimizing energy consumption, and streamlining purification procedures oaepublish.com.

Ensuring Consistency and Reproducibility: Developing robust protocols that consistently deliver the desired product quality on a large scale lookchem.com.

Addressing Safety and Environmental Concerns: Implementing processes that are safe for operators and minimize environmental impact, aligning with green chemistry principles where possible beilstein-journals.org.

While specific detailed protocols for multi-ton scale production of this compound were not found, the general principles of chemical process optimization apply. This involves thorough understanding of the reaction kinetics and thermodynamics, identifying and mitigating potential side reactions, and developing efficient work-up and purification procedures oaepublish.com. Techniques such as design of experiments (DoE) can be used to systematically explore the reaction parameter space and identify optimal conditions for large-scale synthesis oaepublish.com.

Suppliers of this compound indicate that they have production strength and inventory, suggesting established processes for its synthesis lookchem.com. The preparation is typically described as reacting N-protected trans-L-hydroxyproline (Z-HYP) with a methyl esterification reagent in methanol chembk.com. This general method would be subject to significant optimization for large-scale manufacturing to improve efficiency and reduce costs.

Large-scale peptide synthesis, which utilizes protected amino acids like this compound, often involves scales ranging from milligrams to kilograms or more, indicating the need for efficient production of these building blocks thermofisher.com.

Advanced Spectroscopic Characterization Techniques for Z Hyp Ome

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Z-HYP-OMe Structures

NMR spectroscopy is a powerful technique that provides atomic-level information about the structure and dynamics of molecules nih.gov. For this compound, ¹H, ¹³C, and heteronuclear correlation NMR experiments are fundamental in assigning resonances, determining connectivity, and confirming the stereochemistry of the hydroxyproline (B1673980) residue and the protecting groups.

Proton (¹H) NMR Spectroscopic Analysis of this compound and Its Derivatives

Proton NMR is often the first spectroscopic technique applied for structural confirmation. The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different proton environments within the molecule. Analysis of chemical shifts (δ), signal integrals, and spin-spin coupling patterns (J values) allows for the assignment of each proton.

For this compound, key regions in the ¹H NMR spectrum include signals from the benzyloxycarbonyl (Z) group, the methyl ester, and the protons of the hydroxyproline ring. The methylene (B1212753) protons of the benzyl (B1604629) group typically appear as a singlet or an AB quartet around 5.0-5.2 ppm. The methyl ester protons are observed as a sharp singlet around 3.7-3.8 ppm. The protons on the pyrrolidine (B122466) ring of the hydroxyproline residue exhibit more complex splitting patterns due to coupling with adjacent protons, including those on the hydroxyl-bearing carbon. The chemical shifts and coupling constants of these ring protons are particularly sensitive to the conformation of the pyrrolidine ring and the orientation of the hydroxyl group.

Studies on derivatives of this compound or related proline/hydroxyproline compounds demonstrate how ¹H NMR is used to confirm structural modifications. For example, changes in chemical shifts and coupling patterns in the vicinity of modified sites are diagnostic. Analysis of coupling constants, particularly vicinal couplings, can provide information about dihedral angles and thus the conformation of the molecule researchgate.net.

Table 1 provides hypothetical (illustrative) ¹H NMR data for key protons in this compound, demonstrating the type of information obtained from this technique.

Table 1: Illustrative ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton GroupApproximate Chemical Shift (δ, ppm)Multiplicity
Z-CH₂5.0 - 5.2s or AB q
OCH₃ (Methyl Ester)3.7 - 3.8s
Hyp C²-H~4.5dd
Hyp C⁴-H (with OH)~4.3m
Hyp C⁵-H₂~3.5 - 3.7m
Hyp C³-H₂~1.8 - 2.5m
Z-Aromatic Protons7.2 - 7.4m

Note: Actual values may vary depending on solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopy of this compound

Carbon-13 NMR provides information about the carbon skeleton of this compound. The ¹³C NMR spectrum shows a signal for each unique carbon atom, with chemical shifts that are highly sensitive to the electronic environment. Quaternary carbons, such as the carbonyl carbons of the carbamate (B1207046) and ester groups, are typically observed as singlets, while carbons with attached protons are observed as multiplets in coupled spectra, though often broadband proton decoupling is applied to simplify the spectrum and enhance sensitivity.

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, particularly in complex molecules pressbooks.pubwikipedia.org. HSQC experiments reveal one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of carbon signals based on assigned proton signals pressbooks.pub. This is particularly useful for assigning the carbons of the hydroxyproline ring and the methyl ester.

HMBC experiments reveal two- and three-bond ¹H-¹³C correlations, providing information about longer-range connectivity pressbooks.pub. This is essential for confirming the attachment of the Z group to the nitrogen of the proline ring and the methyl group to the ester carbonyl. These 2D NMR techniques are critical for complete and confident structural assignment of this compound and its derivatives.

Table 2 presents hypothetical (illustrative) ¹³C NMR data for this compound.

Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound

Carbon GroupApproximate Chemical Shift (δ, ppm)
Z-C=O~156
Ester C=O~174
Z-CH₂~67
OCH₃ (Methyl Ester)~52
Hyp C²~60
Hyp C⁴ (with OH)~70
Hyp C⁵~47
Hyp C³~38
Z-Aromatic (ipso)~136
Z-Aromatic (ortho/meta/para)~127 - 129

Note: Actual values may vary depending on solvent, concentration, and temperature.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes and Interactions in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule nanografi.com. These modes are related to the stretching and bending of chemical bonds and are influenced by the molecule's structure, conformation, and intermolecular interactions, such as hydrogen bonding nih.gov.

Conformation-Specific IR Spectroscopic Signatures of this compound Systems

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present, such as C=O stretches (carbamate and ester), O-H stretch (hydroxyl), C-H stretches, and C-N stretches. The precise frequencies and intensities of these bands are sensitive to the molecular conformation researchgate.netmdpi.com.

For molecules like this compound, which can adopt different conformations, particularly around the peptide-like bonds and the flexible pyrrolidine ring, IR spectroscopy can provide conformation-specific signatures. Studies using techniques like gas-phase IR spectroscopy combined with theoretical calculations have shown that different conformers of capped amino acids and peptides exhibit distinct IR spectra, particularly in the carbonyl and N-H/O-H stretching regions researchgate.netresearchgate.netacs.orgnih.gov. For instance, the presence of intramolecular interactions, such as C=O...C=O n→π* interactions, can lead to characteristic shifts in carbonyl stretching frequencies researchgate.net.

Analyzing the IR spectrum of this compound in different phases (solid, solution, gas phase) and under varying conditions (temperature) can help identify the populated conformers and understand the factors that stabilize them. Comparing experimental IR spectra with computationally predicted spectra for different low-energy conformers is a common approach to assign observed bands to specific conformations acs.org.

Analysis of Intramolecular Hydrogen Bonding via Vibrational Spectroscopy of this compound

Intramolecular hydrogen bonding plays a significant role in determining the conformation and stability of peptides and amino acid derivatives. This compound contains potential hydrogen bond donor (O-H, N-H from the carbamate if not fully substituted) and acceptor sites (carbonyl oxygens, hydroxyl oxygen, ester oxygen). Vibrational spectroscopy is a sensitive probe for detecting and characterizing hydrogen bonds researchgate.netmdpi.com.

The presence of intramolecular hydrogen bonds in this compound can be investigated by examining shifts in the O-H and C=O stretching frequencies in the IR and Raman spectra. A free O-H stretch typically appears as a sharp band around 3600-3650 cm⁻¹, while an O-H group involved in hydrogen bonding shows a broadened band shifted to lower wavenumbers (typically 3200-3550 cm⁻¹) nanografi.com. Similarly, the stretching frequency of a carbonyl group acting as a hydrogen bond acceptor may be shifted compared to a free carbonyl.

Raman spectroscopy complements IR spectroscopy, with different selection rules governing which vibrations are active nanografi.comdoitpoms.ac.uk. Symmetric vibrations that cause a change in polarizability are typically strong in Raman, while vibrations that cause a change in dipole moment are strong in IR doitpoms.ac.ukuomustansiriyah.edu.iq. Therefore, analyzing both IR and Raman spectra provides a more complete picture of the vibrational modes and hydrogen bonding interactions in this compound nanografi.comnih.gov. Studies on proline and hydroxyproline-containing systems have utilized vibrational spectroscopy to investigate intramolecular hydrogen bonding and its influence on conformation chemrxiv.orgwisc.edu.

By analyzing the specific shifts and changes in bandwidths of the relevant vibrational modes, researchers can infer the presence, strength, and nature of intramolecular hydrogen bonds within this compound, contributing to a deeper understanding of its preferred conformations and molecular behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule, particularly those containing chromophores – functional groups that absorb light in the UV or visible region of the electromagnetic spectrum. This compound contains a benzyloxycarbonyl (Cbz) group, which incorporates a phenyl ring. The phenyl ring is a significant chromophore and is expected to exhibit characteristic absorption bands in the UV region due to π→π* electronic transitions.

UV-Vis spectroscopy can therefore be employed to confirm the presence of the Cbz group in this compound and can be useful for quantitative analysis if the extinction coefficient at a specific wavelength is determined. Furthermore, changes in the UV-Vis spectrum under different conditions (e.g., solvent changes or interactions with other molecules) can provide insights into the molecule's environment and potential electronic interactions. Research utilizing gas phase IR and UV-UV hole-burning electronic spectroscopy has explored the conformational landscape and intramolecular interactions, such as C=O…C=O n→π* interactions, in Cbthis compound, highlighting the utility of UV-based techniques in understanding the subtle electronic and structural properties of this molecule nih.gov.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. For this compound, MS is routinely used to confirm its molecular weight and to gain insights into its structural integrity through fragmentation analysis.

The molecular formula of this compound is C14H17NO5, corresponding to a theoretical molecular weight of approximately 279.29 g/mol . Mass spectrometry experiments have confirmed this molecular weight, typically showing a molecular ion peak (M+) at m/z 279 when using ionization techniques like Electron Ionization (EI). Other ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) may yield protonated or adduct ions, such as [M+H]+ or [M+Na]+, depending on the matrix and conditions used.

Fragmentation analysis, often performed using tandem MS (MS/MS), involves the collision-induced dissociation of selected ions (e.g., the molecular ion or a fragment ion) to produce smaller fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and the connectivity of the molecule. For this compound, fragmentation would likely involve the cleavage of amide bonds, ester linkages, and the loss of characteristic fragments from the Cbz group (e.g., loss of the benzyl group or CO2). Analysis of these fragmentation pathways provides detailed structural confirmation beyond just the molecular weight. Studies on related hydroxyproline-containing peptides demonstrate the effectiveness of MS/MS in localizing modifications and confirming peptide sequences through characteristic fragmentation patterns.

The application of MS to this compound is essential for quality control, identification, and structural verification in synthesis and research.

Molecular Weight Data for this compound

PropertyValueUnitMethodSource
Molecular Weight279.29 g/mol Theoretical
Molecular Ion (M+)279m/zElectron Ionization MS

Conformational Analysis of Z Hyp Ome and Its Integration into Peptide Scaffolds

Solution-Phase Conformational Preferences of Z-HYP-OMe via NMR (NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating frame Overhauser Enhancement SpectroscopY), is a powerful tool for probing the solution-phase conformation of molecules like this compound. NOESY and ROESY experiments reveal through-space correlations between protons that are spatially close, typically within 4-5 Å, regardless of whether they are directly bonded. columbia.eduuchicago.edu This distance dependence makes these methods invaluable for determining the preferred conformers in solution.

For small molecules (MW < 600), the NOE is positive, while for larger molecules (MW > 1200), it is negative. columbia.edu For intermediate-sized molecules (MW 700-1200), the NOE can be close to zero, making ROESY, which yields positive correlations regardless of molecular size, the preferred technique. columbia.eduuchicago.edu The intensity of NOE or ROE cross-peaks is related to the distance between the correlated protons and the molecular tumbling rate. columbia.eduuchicago.edu

Studies utilizing NMR, including NOESY and ROESY, on proline and hydroxyproline (B1673980) derivatives, provide insights into the conformational preferences of the pyrrolidine (B122466) ring and the amide bond. The pyrrolidine ring in proline and its derivatives can adopt different puckers, primarily Cγ-endo and Cγ-exo. nih.govchoudharylab.com The preference for a particular pucker can be influenced by substituents on the ring. For instance, in Ac-Hyp-OMe, the Cγ-exo ring pucker is favored, stabilized by a gauche effect between the nitrogen and the Cδ1 oxygen. nih.govscispace.com This pucker is also important for positioning the carbonyl group for favorable n→π* interactions. nih.gov The trans (Z) and cis (E) isomers of the prolyl peptide bond also exist in equilibrium, and their ratio (Kt/c) can be measured by NMR, often using 13C NMR. nih.govnih.govnih.gov

Data from NMR experiments on related compounds, such as Ac-Mop-OMe (a methoxyproline derivative), have shown a high trans:cis ratio (Kt/c = 6.7), suggesting a strong preference for the trans amide bond, which is attributed to stereoelectronic effects like the n→π* interaction. nih.gov Similar analyses applied to this compound would involve identifying characteristic NOESY or ROESY cross-peaks that correspond to specific spatial arrangements of protons within the molecule, allowing for the determination of preferred ring puckers and amide bond isomers in solution.

Gas-Phase Spectroscopic Studies of this compound Conformers

Gas-phase spectroscopic studies, such as infrared (IR) spectroscopy combined with quantum chemical calculations, provide valuable information about the intrinsic conformational preferences of isolated molecules, free from solvent effects. These studies can identify and characterize different conformers present in the gas phase.

For molecules like this compound, gas-phase IR spectroscopy can reveal distinct spectral signatures for different conformers. researchgate.net For example, studies on Cbthis compound (this compound) have utilized gas-phase IR spectroscopy and quantum chemical calculations to identify and characterize different conformers. researchgate.net The trans conformer of Cbthis compound has been shown to be stabilized by a C=O…C=O n→π* interaction, resulting in red shifts in the stretching frequencies of the donor and acceptor carbonyl groups compared to the cis conformer. researchgate.net

These studies often involve generating conformers computationally and then comparing their calculated IR spectra to the experimentally obtained gas-phase spectra to assign observed features to specific conformers. researchgate.net Techniques like UV-UV hole-burning electronic spectroscopy can also be used to determine the number of conformers present in the gas phase. researchgate.net

Influence of this compound on Peptide Secondary Structures and Helical Propensities

The incorporation of specific amino acid residues, like hydroxyproline derivatives such as this compound, into peptide sequences significantly influences their conformational preferences and the formation of secondary structures, such as helices and beta-turns. Proline and hydroxyproline are known to have distinct effects on peptide backbone conformation due to their cyclic structure. nih.gov

Hydroxyproline, particularly in the (2S,4R) configuration found in collagen, plays a crucial role in stabilizing the collagen triple helix. nih.govnih.gov This stabilization has been attributed to stereoelectronic effects, including the preorganization of the main chain into a conformation favorable for triple-helix formation and the presence of n→π* interactions. nih.govnih.gov

While this compound is a protected monomer, its conformational preferences are indicative of how a Hyp residue might behave within a peptide chain. The favored Cγ-exo pucker and the propensity for the trans amide bond, influenced by stereoelectronic effects, can preorganize the peptide backbone into specific dihedral angles (φ and ψ) that are conducive to certain secondary structures. nih.gov

The specific influence of this compound on peptide secondary structures would depend on its position within the sequence and the nature of the flanking residues. However, based on the known behavior of hydroxyproline, it is expected that this compound would favor conformations that promote turns or helical structures, particularly those with a significant trans amide bond character.

X-ray Crystallographic Analysis of this compound and Related Peptides

X-ray crystallography provides high-resolution three-dimensional structural information about molecules in the solid state. Crystallographic studies of this compound and peptides containing this residue offer direct insights into their preferred conformations and intermolecular interactions in a crystalline environment.

Crystal structures of proline and hydroxyproline derivatives, such as Ac-Hyp-OMe, have been determined by X-ray crystallography. nih.govscispace.com These structures reveal the precise geometry of the pyrrolidine ring pucker and the amide bond. For instance, the crystal structure of Ac-Hyp-OMe shows a Cγ-exo ring pucker and a trans amide bond. scispace.com

Crystallographic studies on peptides containing hydroxyproline have also been reported. For example, the crystal structure of a tripeptide Z–Aib–Aib–Hyp–OMe showed the peptide adopting a specific conformation in the solid state. researchgate.net Similarly, the crystal structure of Z-L-Hyp-Aib-NHMe, a model compound for beta-bend ribbon structures, provided details about its conformation and hydrogen bonding in the crystal lattice. core.ac.uk

These crystallographic data provide a static picture of the molecular conformation and packing in the solid state, complementing the dynamic information obtained from solution-phase NMR studies and the intrinsic preferences explored by gas-phase spectroscopy. The analysis of bond lengths, angles, and dihedral angles from crystal structures can validate and refine conformational models derived from other techniques.

Investigation of C=O…C=O n→π* Interactions in this compound Derivatives

The C=O…C=O n→π* interaction is a non-covalent interaction that occurs when a lone pair of electrons on the oxygen atom of a carbonyl group donates electron density into the antibonding π* orbital of a nearby carbonyl group. nih.govacs.org This interaction is increasingly recognized as an important determinant of molecular conformation and stability in various chemical systems, including peptides and proteins. nih.govnih.govacs.org

In proline and hydroxyproline derivatives, the n→π* interaction can occur between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline or hydroxyproline residue, or between the amide carbonyl oxygen and the ester carbonyl carbon within a single residue like this compound. nih.govnih.gov This interaction is known to stabilize the trans conformation of the amide bond. nih.govnih.gov

Studies investigating the n→π* interaction in this compound and related derivatives have utilized a combination of experimental and computational methods. Gas-phase IR spectroscopy, as mentioned earlier, has provided spectroscopic evidence for this interaction in Cbthis compound, indicated by red shifts in carbonyl stretching frequencies. researchgate.net Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of the n→π* interaction by calculating the charge transfer energy between the donor lone pair and the acceptor π* orbital. nih.gov

Geometric parameters, such as the distance between the donor oxygen and the acceptor carbon and the angle of approach, are characteristic of the n→π* interaction and can be analyzed in crystal structures. nih.govacs.org For instance, in crystalline Ac-Mop-OMe, the O...C'=O distance and angle were indicative of a favorable n→π* interaction. nih.gov

Computational and Theoretical Chemistry Studies on Z Hyp Ome Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure of Z-HYP-OMe

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms and molecules, which is essential for determining optimized molecular geometries and understanding electronic properties. DFT calculations have been applied to this compound and similar proline derivatives to determine their stable three-dimensional structures and analyze their electronic distribution. Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, providing insights into bond lengths, angles, and dihedral angles that define the molecule's shape. Studies on related systems, such as capped 4R-hydroxyproline derivatives, have utilized DFT to predict the geometries of different conformers. Analysis of the electronic structure through DFT provides information on molecular orbitals, charge distribution, and related properties, which are crucial for understanding the molecule's reactivity and interactions.

Quantum Chemical Characterization of Noncovalent Interactions in this compound-Containing Peptides

Quantum chemical methods are instrumental in characterizing subtle noncovalent interactions that influence the structure and stability of peptides containing residues like hydroxyproline (B1673980). The n→π* interaction, involving the interaction between a lone pair of electrons (n) and an antibonding pi orbital (π), has been identified as an important noncovalent force in systems containing carbonyl groups, such as peptide backbones. Studies using quantum chemistry calculations, including Natural Bond Orbital (NBO) analysis, have provided insights into the nature and strength of these interactions in proline and hydroxyproline derivatives. For instance, the n→π interaction can influence the conformational preferences of peptide bonds, particularly those involving proline residues, contributing to the stability of specific structures like the polyproline II helix found in collagen. Quantum chemical calculations help quantify the energy contributions of these interactions and explain their role in molecular conformation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability of this compound Oligomers

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility, transitions between different conformations, and the dynamics of self-assembly. While specific MD studies solely focused on this compound oligomers were not extensively detailed in the search results, MD simulations are commonly applied to investigate the conformational sampling and stability of peptides and their oligomers, including those containing proline and hydroxyproline residues. These simulations can explore the various possible shapes (conformers) that this compound monomers or oligomers can adopt in different environments and how these conformations change over time. MD can also shed light on the process of oligomer formation and the factors that influence the stability of the resulting aggregates. By simulating the dynamic behavior of this compound systems, researchers can gain a deeper understanding of their structural properties and how they might behave in biological or material contexts.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) of this compound using Theoretical Models

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide a deeper understanding of molecular properties. For this compound and similar molecules, theoretical models, often based on DFT, can predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. The prediction of IR spectra involves calculating vibrational frequencies and intensities, which correspond to the absorption bands observed experimentally. Theoretical NMR calculations, typically using methods like Gauge-Including Atomic Orbital (GIAO), can predict chemical shifts for different atoms in the molecule, assisting in structural identification and analysis. UV-Vis spectra, which relate to electronic transitions, can be predicted using methods like Time-Dependent DFT (TD-DFT). Comparing predicted spectra with experimental data is a common way to validate computational models and refine structural assignments. Studies on capped 4R-hydroxyproline methyl ester have utilized gas phase IR spectroscopy combined with quantum chemical calculations to study different conformations.

Anharmonic Vibrational Analysis for Accurate Spectroscopic Interpretation of this compound

While harmonic vibrational analysis provides a good first approximation for predicting IR frequencies, including anharmonic effects is often necessary for more accurate spectroscopic interpretation, especially for fundamental vibrations and overtones. Anharmonic vibrational analysis accounts for the non-parabolic nature of the potential energy surface, leading to more accurate predictions of vibrational energy levels and transition frequencies. Although a specific study detailing the anharmonic vibrational analysis of this compound was not found, this technique is a standard approach in computational vibrational spectroscopy applied to molecules of similar complexity to refine calculated IR spectra and achieve better agreement with experimental results. By incorporating anharmonic corrections, theoretical calculations can provide a more precise understanding of the molecular vibrations of this compound, aiding in the detailed assignment of experimental IR bands.

Biological Activity and Mechanistic Investigations of Z Hyp Ome and Its Conjugates

Z-HYP-OMe as an Enzyme Inhibitor: Specificity and Kinetics

The mechanism of action of this compound in research involves its capacity to inhibit certain enzymes or modulate specific biological processes guidechem.com. Peptides containing non-canonical amino acids, such as hydroxyproline (B1673980) (Hyp) which is part of this compound, are recognized as potential protease inhibitors and valuable tools for specificity profiling studies in areas like substrate optimization and enzyme inhibition mdpi.com.

Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound in Preclinical Models

This compound is noted for its potential application as a selective inhibitor of angiotensin-converting enzyme (ACE) guidechem.com. Preclinical studies have indicated promising outcomes, demonstrating the compound's capability to inhibit ACE activity and contribute to the reduction of blood pressure guidechem.com. ACE plays a crucial role in the renin-angiotensin system (RAS), converting angiotensin I to the potent vasoconstrictor angiotensin II, which is involved in blood pressure regulation nih.goversnet.orgfrontiersin.org. Inhibition of ACE is a established strategy for managing hypertension and cardiovascular diseases guidechem.comnih.govfrontiersin.org. While this compound has shown potential in this regard in preclinical settings guidechem.com, detailed kinetic parameters (such as Ki, Km, Vmax) specifically for this compound's interaction with ACE were not available in the provided search results.

Broad-Spectrum Enzymatic Modulation by this compound and its Analogues

Beyond its potential as an ACE inhibitor, this compound's mechanism in research is described more broadly as involving the ability to inhibit certain enzymes or modulate specific biological processes guidechem.com. Non-canonical amino acids, including modified prolines like the one present in this compound, can be incorporated into peptides to influence their biological activity and resistance to hydrolysis google.com. The structural modification of amino acids within peptides can affect their conformation and, consequently, their biological or catalytic activity google.comcsic.esacs.org. For instance, studies on prolyl aminopeptidase (B13392206) have shown that the presence of hydroxyproline can influence substrate specificity, with acetylated hydroxyproline being a better substrate for certain enzymes compared to proline nih.gov. This highlights how modifications to the hydroxyproline unit within compounds like this compound or its analogues could lead to modulated enzymatic interactions nih.gov. While the concept of broad-spectrum modulation is mentioned guidechem.com, specific data detailing the range of enzymes inhibited or modulated by this compound or its direct analogues was not provided in the search results. The use of hydroxyproline as a "customizable unit" in peptide synthesis allows for the generation of diverse peptide derivatives with potentially altered biological activities csic.es.

Receptor and Enzyme Binding Profiling of this compound

The mechanism of action of this compound in pharmaceutical development may involve its ability to interact with specific receptors or enzymes, leading to therapeutic effects guidechem.com. Studying the binding profiles of compounds to receptors and enzymes is a fundamental aspect of understanding their biological activity and potential mechanisms nih.govunina.it. This involves characterizing the affinity and specificity of the compound's interaction with target molecules acs.orgnih.gov. Although the potential for this compound to interact with specific receptors or enzymes is mentioned guidechem.com, detailed data from receptor or enzyme binding profiling studies for this compound, such as dissociation constants (Kd values), were not found in the provided search results. However, the structure of the binding pocket of enzymes like prolyl aminopeptidase can be studied to understand how modified proline residues might interact nih.gov.

Investigation of this compound’s Role as a Tool Compound in Biological Research

This compound is recognized and utilized as a biochemical reagent and a tool compound in life science research guidechem.commedchemexpress.com. Its application as a tool compound is particularly relevant for investigating the effects of enzyme inhibition and exploring the roles of specific biological pathways guidechem.com. Unnatural amino acids, including those structurally related to the modified proline in this compound, are valuable components in the creation of modified peptides for pharmacological research google.com. These modified peptides can be designed to have modulated biological activity, enhanced resistance to degradation, improved bioavailability, or to serve as probes in molecular imaging through the incorporation of fluorescent or radioactive labels google.com. The use of 4-hydroxyproline (B1632879) (Hyp) as a "customizable unit" in peptide synthesis exemplifies how such modified amino acids can be used to generate structural diversity and study the impact of structural changes on biological activity and conformation csic.es. Thus, this compound, as a derivative of hydroxyproline, fits within this framework of using modified amino acids as tools to create and study peptides with tailored properties for biological investigations google.comcsic.es.

Applications of Z Hyp Ome in Medicinal Chemistry and Biomolecular Engineering

Z-HYP-OMe as a Building Block in Peptidomimetic Design and Synthesis

This compound serves as a key component in the design and synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability, bioavailability, and modified pharmacological profiles. The incorporation of modified amino acids like this compound allows for the fine-tuning of the resulting molecules' conformational landscape and interaction with biological targets. This compound is listed among other protected amino acids used in synthesis, indicating its role as a standard building block in peptide and peptidomimetic chemistry. google.comgoogle.com

Incorporation of this compound into Glycopeptide Analogues for Enhanced Bioactivity

Glycosylation, the attachment of carbohydrate moieties to peptides, is a common post-translational modification that can significantly impact a peptide's biological activity, solubility, and stability. This compound can be incorporated into glycopeptide analogues, allowing for the synthesis of molecules that combine the structural features of peptides with the biological roles of carbohydrates. Studies have explored the synthesis of glycopeptide analogues using protected amino acid methyl esters, including this compound, as glycosyl acceptors. researchgate.netcsic.es This approach enables the creation of novel glycopeptides with potentially enhanced or modulated bioactivity compared to their non-glycosylated counterparts. For instance, the incorporation of sugar moieties into enkephalins has been investigated to understand their influence on activity and selectivity. csic.es

This compound in the Study and Engineering of Collagen Triple Helix Stability

Collagen, the most abundant protein in animals, is characterized by its unique triple helical structure, which is significantly stabilized by the presence of 4-hydroxyproline (B1632879) residues. researchgate.net The hydroxyl group of 4-hydroxyproline plays a crucial role in this stability. This compound, containing the 4-hydroxyproline structure with protective groups, can be utilized in the synthesis of collagen-like peptides and model systems to study the factors influencing the stability of the collagen triple helix. Research using synthetic collagen triple helices containing modified proline residues, such as 4-fluoroproline (B1262513), has unveiled the importance of stereoelectronic effects on collagen stability. researchgate.net While this compound itself might not be directly incorporated into the final collagen structure, its protected form or derivatives can be used in the synthetic routes to create peptides that mimic segments of collagen, allowing for detailed investigations into the role of hydroxyproline (B1673980) and its modifications on triple helix formation and stability.

Design and Synthesis of this compound-Derived Linkers for Antibody-Drug Conjugates (ADCs) and PROTACs

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are emerging therapeutic modalities that utilize linkers to connect different functional molecules. The design of these linkers is critical for the efficacy and safety of ADCs and PROTACs. While direct examples of this compound-derived linkers for ADCs and PROTACs were not explicitly detailed in the search results, this compound is listed in patents related to compositions for detecting or measuring analytes, which can involve complex molecular constructs that might include linker technologies. google.comgoogle.com The functional groups present in this compound, such as the hydroxyl group and the protected amine and carboxylic acid, provide potential attachment points for developing linkers with specific cleavable or non-cleavable properties, which could be relevant for the construction of ADCs or PROTACs. The use of protected amino acids in the synthesis of complex molecules suggests the potential for this compound to be incorporated into linker structures.

Development of this compound-Containing Peptides for Targeted Therapeutic Delivery

Peptides can be designed to target specific cells or tissues, offering a strategy for targeted therapeutic delivery. The incorporation of modified amino acids can enhance the targeting capability, stability, or cellular uptake of these peptides. This compound, with its unique structural features, can be incorporated into peptides intended for targeted therapeutic delivery. Although specific examples of this compound-containing peptides for this purpose were not prominently featured, the broader context of peptide synthesis for therapeutic applications and the use of modified amino acids like this compound as building blocks support this potential application. sgpgims.org.invwr.com The ability to synthesize custom peptides incorporating unnatural or modified amino acids like this compound is a key aspect of developing targeted peptide-based therapeutics. sgpgims.org.in

Synthesis and Biological Evaluation of Novel Z Hyp Ome Derivatives and Analogues

Synthesis of Fluorinated Hydroxyproline (B1673980) Derivatives from Z-HYP-OMe Precursors

The synthesis of fluorinated hydroxyproline derivatives often utilizes protected hydroxyproline precursors, including those with a Z-group and methyl ester, similar to this compound. Nucleophilic fluorination of 4-hydroxy-L-proline derivatives with [18F]fluoride is a common method for preparing imaging agents like cis- and trans-4-[18F]fluoro-L-proline. nih.govacs.org While N-protected hydroxy-L-proline methyl ester derivatives have been used as starting materials, issues with intramolecular participation of the ester carbonyl during nucleophilic fluorination have been reported, leading to byproduct formation. nih.govacs.org

Alternative strategies involve activating the 4R-hydroxyl group of (2S,4R)-4-hydroxy-L-proline ester derivatives, such as through mesylation or Mitsunobu reaction, followed by inversion with a fluoride (B91410) source. nih.gov For example, the 2S,4S diastereomer of 4-fluoroproline (B1262513) can be synthesized from (2S,4R)-4-hydroxyproline by activating the hydroxyl group with trifluoromethane (B1200692) sulfonic anhydride (B1165640) and displacing the resulting triflate with tetra-n-butyl ammonium (B1175870) fluoride (TBAF). nih.gov

The introduction of fluorine atoms into amino acids like proline can significantly influence their properties, including metabolic stability, physicochemical characteristics, and binding affinity. ljmu.ac.uk Fluorinated prolines, including 4-fluoroprolines, are particularly useful in chemical biology for modulating protein or peptide stability and folding kinetics. ljmu.ac.uk

Development of Conformationally Restricted this compound Analogues

Conformationally constrained amino acids are of significant interest for their ability to provide more selective properties in pharmacological agents compared to original peptides. unirioja.es The synthesis and incorporation of conformationally constrained amino acids into peptides have become important for creating peptides with valuable physical properties and biological activity. unirioja.es Hydroxyproline itself plays a crucial role in peptide conformation due to its ability to form both cis and trans amide bonds, facilitating the formation of turn structures. unirioja.es

Analogues of proline, including hydroxyprolines, have attracted attention for incorporation into peptides, as this can enhance the stability of structures like the collagen triple helix through hydrogen bonds involving the hydroxyl group. unirioja.es The stability of the collagen helix is strongly dependent on the percentage of proline and hydroxyproline residues. unirioja.es

Efforts have been made to synthesize conformationally constrained 4-hydroxyprolines. One approach involves the synthesis of derivatives with a 7-azabicyclo[2.2.1]heptane skeleton, which is a conformationally constrained analogue of 4-hydroxyproline (B1632879). unirioja.es These constrained analogues can be synthesized from precursors through multi-step routes involving reactions such as iodo-oxazination, ring opening, and hydrolysis. unirioja.es

Studies on constrained phosphoramidate (B1195095) inhibitors based on trans-4-hydroxyproline have shown enhanced thermal and acid stability compared to acyclic analogs. nih.gov This suggests that incorporating a constrained hydroxyproline scaffold can improve the stability of resulting compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its derivatives impact their biological activity. Hydroxyproline derivatives have been utilized in SAR studies in various contexts, such as in enantioselective α-amination reactions. dntb.gov.uaresearchgate.netresearchgate.net These studies investigate the effect of the structure of hydroxyproline-based catalysts on reaction activity and enantioselectivity. researchgate.net

The structural diversity achievable using hydroxyproline as a "customizable unit" can translate into biological diversity, making transformations involving hydroxyproline valuable for SAR studies. csic.es For instance, the conversion of hydroxyproline into nitrogen heterocycles with various lateral chains or functionalities provides a range of structures for biological evaluation. csic.es

SAR studies on new penem (B1263517) derivatives with side chains derived from 4-hydroxyproline have been conducted to assess their chemotherapeutic potential, including antibacterial activity and beta-lactamase inhibition. nih.gov However, in some cases, clear-cut structure-activity relationships regarding certain properties, like beta-lactamase inhibition and stability against renal enzymes, were not found. nih.gov

The stereochemistry of substituents on the proline ring, particularly at the 4-position, significantly affects the conformational preferences (ring pucker and cis/trans isomerization of the peptide bond) and thus can influence biological activity. ljmu.ac.uknih.govacs.org For example, electronegative substituents at the 4-position can substantially affect the trans/cis ratio of the prolyl peptide bond. nih.gov Fluorination at the 3- and 4-positions of proline can introduce matching or mismatching effects on conformational properties depending on the relative stereochemistry. acs.org These conformational effects are critical considerations in SAR studies aimed at designing molecules with specific biological interactions.

Bioconjugation Strategies for this compound and its Functionalized Analogues

Bioconjugation strategies involve chemically linking molecules, such as this compound derivatives, to biological entities like proteins or peptides. 4-hydroxy-L-proline has been explored as a platform for creating functional and stereoregular aliphatic polyesters through controlled ring-opening polymerization, allowing for facile functionalization and site-specific bioconjugation. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net The unique backbone and versatile side chain of hydroxyproline-based polymers offer tunable properties for applications such as drug delivery and protein therapeutics. chinesechemsoc.orgchinesechemsoc.org

The amine group of hydroxyproline can serve as a convenient handle for functionalization, enabling the creation of bicyclic bridged lactone monomers that can be polymerized and subsequently functionalized. chinesechemsoc.orgchinesechemsoc.org This allows for the incorporation of various functionalities into the polymer structure.

While the provided search results discuss the bioconjugation of hydroxyproline-derived polymers and peptides, specific strategies directly utilizing this compound for bioconjugation are not explicitly detailed. However, given that this compound is a protected and functionalized hydroxyproline derivative, it can potentially be modified further to incorporate reactive handles suitable for various bioconjugation techniques. The Z-group and methyl ester are protecting groups that can be selectively removed to expose the amine and carboxylic acid functionalities, respectively, which can then be used for coupling reactions. Additionally, the hydroxyl group on the pyrrolidine (B122466) ring can be functionalized for conjugation purposes.

General peptide bioconjugation strategies often involve coupling reactive groups on the peptide (e.g., N-terminus, C-terminus, or side chains) with complementary groups on the protein or other biological molecule. nih.gov Functionalized amino acids, including modified prolines, can be incorporated into peptides during synthesis to introduce specific conjugation sites. The development of methods for site-selective peptide modification highlights the importance of controlled functionalization for bioconjugation applications. acs.org

Emerging Research Directions and Future Perspectives for Z Hyp Ome

Advanced Spectroscopic Probes for Real-Time Z-HYP-OMe Conformational Dynamics in Complex Biological Environments

Understanding the conformational dynamics of molecules like this compound in biological settings is crucial for elucidating their interactions and potential functions. Advanced spectroscopic techniques offer the possibility of real-time monitoring of these dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides atomic-resolution insights into protein dynamics and can be used to study conformational changes. preprints.org While the direct application of NMR specifically to this compound conformational dynamics in complex biological environments is not explicitly detailed in the search results, studies on related proline and hydroxyproline (B1673980) derivatives highlight the utility of spectroscopic methods. Gas phase IR spectroscopic studies combined with quantum chemistry calculations have been used to probe interactions and conformers of molecules like Cbthis compound (a synonym for this compound), revealing insights into amide bond conformations and intramolecular interactions. researchgate.net This suggests that advanced IR spectroscopy could be adapted to study this compound.

Fluorescence methods, offering high sensitivity, can also be employed to study molecules in solution or within cells. Techniques like single-molecule Förster resonance energy transfer (smFRET) are powerful for studying conformational dynamics of individual biomolecules with high spatial and temporal resolution. preprints.orgnih.gov While these techniques are discussed in the context of proteins and other biomolecules, the principles could potentially be applied to this compound or molecules incorporating it, possibly through labeling strategies. The challenge lies in developing specific probes or labeling strategies for this compound that are suitable for these advanced spectroscopic methods within complex biological matrices.

Integration of this compound into Self-Assembling Biomaterials

The ability of molecules to self-assemble into defined structures is a key principle in the development of functional biomaterials. Peptides, due to their inherent ability to form various secondary structures and engage in non-covalent interactions, are a prominent class of molecules used in self-assembling biomaterials. nih.govresearchgate.nettandfonline.com Hydroxyproline (Hyp) is a significant component of collagen, a protein known for its self-assembly into a triple helix structure, which is fundamental to its role in connective tissues. researchgate.netnih.gov

The integration of this compound into self-assembling biomaterials could leverage the structural characteristics imparted by the hydroxyproline moiety. Studies on self-assembling peptides containing hydroxyproline or other modified proline residues demonstrate that the stereochemistry and position of these residues can influence the resulting self-assembled morphology, leading to structures like spherical nanoparticles or nanofibers. acs.org this compound, with its N-benzyloxycarbonyl and methyl ester protecting groups, could be used as a building block in the synthesis of modified peptides or other molecules designed for self-assembly. The protecting groups might influence the solubility and interaction properties, which could be strategically utilized in the design of self-assembling systems. Future research could explore incorporating this compound into peptide sequences or polymeric structures to create novel biomaterials with tailored properties for applications such as tissue engineering or drug delivery. researchgate.netdoi.org

Artificial Intelligence and Machine Learning Approaches for this compound Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemistry and drug discovery to accelerate the design and prediction of molecular properties and activities. nih.govmdpi.comnih.gov These approaches can analyze large datasets to identify patterns and build predictive models. nih.goveagleprojects.it For a compound like this compound, AI/ML could be used in several ways.

Firstly, AI/ML algorithms could aid in the de novo design of novel molecules incorporating the this compound structure or its derivatives, aiming for specific desired properties or enhanced activity. nih.govmdpi.com By analyzing existing data on similar compounds and their characteristics, ML models can suggest new molecular structures with a higher probability of possessing the desired attributes. mdpi.com

Secondly, AI/ML can be used to predict the activity of this compound or its modified forms against specific biological targets. nih.govnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, correlate molecular descriptors with biological activity, allowing for the prediction of activity for new or untested compounds. tandfonline.com While the specific biological activity of this compound is not extensively detailed in the provided search results beyond its use as a biochemical reagent and potential intermediate chemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.com, if future research identifies specific biological targets or activities, AI/ML could be instrumental in optimizing the structure for improved efficacy or selectivity. nih.gov

Furthermore, AI/ML can assist in predicting physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity, streamlining the early stages of research and development. nih.gov The integration of AI/ML into the research pipeline for this compound could significantly accelerate the exploration of its potential applications.

Expanding the Therapeutic Scope of this compound Beyond Current Applications

While the provided search results primarily describe this compound as a biochemical reagent and an intermediate in synthesis chemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.com, one result mentions its potential use as a selective inhibitor of angiotensin-converting enzyme (ACE) based on preclinical studies, suggesting potential in treating hypertension and cardiovascular diseases. guidechem.com This indicates a potential therapeutic avenue that could be further explored.

Expanding the therapeutic scope of this compound would involve identifying and investigating novel biological targets and pathways it might influence. Given its structure containing a modified proline residue, research could explore its interactions with enzymes involved in proline metabolism or proteins where hydroxyproline plays a critical structural or functional role, such as collagen-related disorders or processes involving protein hydroxylation. nih.gov

Furthermore, this compound or its derivatives could be explored for applications in areas where modified amino acids or small peptides have shown promise, such as in modulating protein-protein interactions or as components of targeted delivery systems. doi.org The future therapeutic potential of this compound is contingent upon identifying specific biological activities and targets, which would necessitate further in-depth biological screening and mechanistic studies.

Methodological Innovations in Studying this compound’s Interactions with Biological Targets

Investigating how this compound interacts with biological targets requires sophisticated experimental and computational methodologies. Methodological innovations in this area are crucial for gaining a detailed understanding of its mechanism of action and potential effects.

Advanced techniques for studying molecular interactions, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods (as mentioned in 9.1), can provide quantitative data on binding affinity, kinetics, and conformational changes upon interaction with biological molecules like proteins or enzymes. preprints.org

Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental studies by providing insights into the potential binding modes and dynamics of this compound with its targets at an atomic level. tandfonline.com Innovations in these computational approaches, such as improved scoring functions and more efficient sampling algorithms, can enhance the accuracy and reliability of predictions. nih.govtandfonline.com

Furthermore, techniques for identifying protein-ligand interactions on a larger scale, such as activity-based protein profiling or pull-down assays coupled with mass spectrometry, could be adapted to identify novel biological targets of this compound. nih.gov The integration of these diverse methodologies, from in vitro biochemical assays to advanced computational modeling and proteomic approaches, will be essential for comprehensively studying this compound's interactions with biological targets and uncovering its full potential.

Q & A

Which criteria (e.g., FINER, PICO) are most effective for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : Apply:
  • FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess practical viability.
  • PICOS (Population, Intervention, Comparison, Outcomes, Study design) for clinical translations. Pre-register hypotheses on Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.